富马维司亭

描述

福司特沙维是一种抗逆转录病毒药物,用于治疗人类免疫缺陷病毒 1 型 (HIV-1) 感染。它是替沙维的 prodrug,作为一种 HIV-1 附着抑制剂发挥作用。 福司特沙维对患有多药耐药 HIV-1 的成人特别有益,这些人因耐药、耐受性或安全性问题而无法接受其他抗逆转录病毒疗法 .

科学研究应用

福司特沙维有几个科学研究应用:

化学: 对其独特的化学性质和潜在的修饰进行研究,以提高其功效。

生物学: 研究重点是其与 HIV-1 的相互作用及其对病毒复制的影响。

医学: 福司特沙维用于临床试验和研究,以评估其治疗多药耐药 HIV-1 的有效性。

工业: 它被生产和销售作为治疗 HIV-1 感染的药物 .

作用机制

福司特沙维通过与 HIV-1 包膜糖蛋白的 gp120 亚基结合发挥作用。这种结合抑制病毒与宿主细胞 CD4 受体之间的相互作用,从而阻止病毒进入宿主细胞所需的初始附着和后续步骤。 这种机制有效地阻止了病毒的复制 .

生化分析

Biochemical Properties

Fostemsavir binds to and inhibits the activity of gp120, a subunit within the HIV-1 gp160 envelope glycoprotein . This interaction prevents the attachment of HIV-1 to host cell CD4 receptors, thereby inhibiting the first step in the HIV-1 viral lifecycle .

Cellular Effects

The primary cellular effect of Fostemsavir is the prevention of HIV-1 attachment to host cells, thereby inhibiting viral entry . This action disrupts the HIV-1 lifecycle and prevents the infection of new cells .

Molecular Mechanism

Fostemsavir inhibits the viral interaction with host CD4 receptors by direct binding to the gp120 subunit . This binding inhibits the initial attachment needed for the replication of the virus. It also prevents other gp120-dependent post-attachment steps needed for the entry of the virus .

Temporal Effects in Laboratory Settings

It has been observed that Fostemsavir has a moderate duration of action necessitating twice-daily dosing .

Dosage Effects in Animal Models

No adverse developmental effects at clinically relevant temsavir exposures were observed in animal studies .

Metabolic Pathways

Fostemsavir is rapidly hydrolyzed to temsavir, its active metabolite, by alkaline phosphatase present at the brush border membrane of the intestinal lumen . Temsavir undergoes further biotransformation to two predominant inactive metabolites .

Transport and Distribution

It is known that Fostemsavir is rapidly converted to temsavir after oral administration .

Subcellular Localization

Given its mechanism of action, it is likely that Fostemsavir (and its active metabolite temsavir) interacts with the HIV-1 gp120 subunit on the surface of host cells .

准备方法

福司特沙维的合成涉及多个步骤,从替沙维的制备开始。该过程包括官能团的保护、关键中间体的形成和最终的脱保护步骤。 工业生产方法通常涉及使用柱色谱进行纯化,并采用特定的反应条件以确保高产率和纯度 .

化学反应分析

相似化合物的比较

福司特沙维是 HIV-1 附着抑制剂中的一种独特药物,因为它与 gp120 亚基具有特异性结合。类似的化合物包括:

马拉维罗克: 一种 CCR5 拮抗剂,通过阻断 CCR5 受体来阻止 HIV-1 进入细胞。

恩夫韦肽: 一种融合抑制剂,阻止 HIV-1 包膜与宿主细胞膜的融合。

伊巴利珠单抗: 一种附着后抑制剂,在附着后阻断病毒与 CD4 受体之间的相互作用。福司特沙维的独特性在于它能够抑制初始附着步骤,使其成为治疗多药耐药 HIV-1 患者的宝贵选择

属性

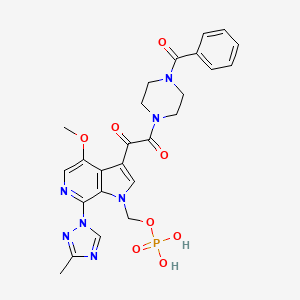

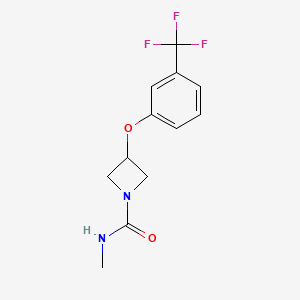

IUPAC Name |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDAPWAQQTBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235596 | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>250mg/mL | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The gp120 subunit within the gp160 envelope glycoprotein of HIV-1 is a new and novel target in the treatment of HIV-1 infection. These subunits are responsible for facilitating the first step in the viral life cycle, attachment, by mediating the interaction between the virus and host cell CD4 receptors. Following attachment, HIV-1 undergoes assembly, budding, and maturation within the host cell, after which mature viral particles are released to continue the viral life cycle. Fostemsavir's active metabolite, temsavir, is an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit to inhibit viral interaction with host CD4 receptors, thereby preventing the initial attachment required for viral replication. It has also been shown to inhibit other gp120-dependent post-attachment steps required for viral entry. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864953-29-7 | |

| Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fostemsavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fostemsavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-663068 free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSTEMSAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fostemsavir?

A: Fostemsavir is a prodrug that is rapidly converted to its active moiety, Temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor that binds directly to HIV-1 glycoprotein 120 (gp120) [, , , , , ]. This binding prevents the initial viral attachment to the host CD4+ T-cells, thereby blocking entry and infection of the target cell [, , , , , ].

Q2: How does Fostemsavir differ from other antiretroviral drugs?

A: Unlike other antiretroviral drugs that target different stages of the HIV-1 replication cycle, Fostemsavir acts at the very first step of viral entry by preventing attachment to the host cell [, , ]. This unique mechanism of action makes it effective against a wide range of HIV-1 strains, including those resistant to other antiretroviral classes [, , ].

Q3: What are the downstream effects of Fostemsavir binding to gp120?

A: By binding to gp120, Fostemsavir prevents the conformational changes in gp120 that are required for viral attachment to the CD4 receptor on the host cell [, ]. This ultimately prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection [, , ].

Q4: Does Fostemsavir affect viral entry regardless of HIV tropism?

A: Yes, Fostemsavir has been shown to be effective against both CCR5-tropic, CXCR4-tropic and dual/mixed-tropic HIV-1 strains [, ], indicating that its mechanism of action is independent of viral tropism.

Q5: What is the molecular formula and weight of Fostemsavir?

A: While the provided research papers do not explicitly state the molecular formula and weight of Fostemsavir, they do mention that it is a phosphonooxymethyl derivative of Temsavir []. To find the exact molecular formula and weight, further research into the chemical structure of Fostemsavir would be necessary.

Q6: Is there any spectroscopic data available for Fostemsavir?

A6: The provided papers focus on the pharmacological aspects of Fostemsavir and do not delve into its spectroscopic characterization. Further research into analytical chemistry literature is recommended for information on spectroscopic data.

Q7: How stable is Fostemsavir under various conditions?

A: Research indicates Fostemsavir is primarily metabolized by hydrolysis, with some contribution from CYP3A4 enzymes [, ]. Co-administration with strong CYP3A inducers is contraindicated as it can significantly reduce Temsavir exposure [, ]. Additionally, Fostemsavir can be taken with drugs that increase gastric pH, as they do not appear to affect Temsavir pharmacokinetics [].

Q8: What formulation strategies are used to improve the stability, solubility, or bioavailability of Fostemsavir?

A: Fostemsavir is formulated as an extended-release tablet to enable twice-daily dosing [, , ]. This formulation strategy helps maintain therapeutic drug levels and improve patient adherence.

Q9: What is the pharmacokinetic profile of Fostemsavir?

A: Fostemsavir is a prodrug that is rapidly hydrolyzed to its active moiety, Temsavir, in the gastrointestinal lumen []. Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP) []. It is primarily metabolized by esterases, with some contribution from CYP3A4 enzymes [, ]. Drug interactions have been observed with strong CYP3A4 inducers, which should be avoided due to the potential for reduced Temsavir exposure [, ].

Q10: What is the recommended dose of Fostemsavir for adults and children?

A: While this document focuses on the scientific background of Fostemsavir and avoids discussion of dosage, research shows the recommended adult dose is 600 mg twice daily [, ]. For children, dosing is weight-based, with 600 mg twice daily recommended for those weighing 35 kg or greater, and 400 mg twice daily for those weighing 20 kg to less than 35 kg [].

Q11: How effective is Fostemsavir in suppressing HIV-1 in clinical trials?

A: In clinical trials, Fostemsavir, in combination with other antiretrovirals, demonstrated efficacy in achieving virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1 [, , , , ]. Results from the BRIGHTE study showed that a substantial proportion of participants achieved HIV-1 RNA levels below the limit of detection by week 48 and maintained suppression through week 96 [, , , ]. Notably, the efficacy was observed regardless of baseline demographics, disease characteristics, or the number of fully active antiretrovirals in the optimized background therapy [].

Q12: What is the resistance profile of Fostemsavir?

A: While Fostemsavir maintains efficacy against HIV-1 strains resistant to other antiretroviral classes [, , ], resistance to Fostemsavir itself can emerge. Several gp120 amino acid substitutions have been associated with reduced susceptibility to Temsavir, including L116P, A204D, S375H/M/T, M426L, M434I, M475I, and V506M [, , ]. Among these, M426L and S375N/H/T appear to be the most common substitutions emerging with treatment [, , ].

Q13: Is there cross-resistance between Fostemsavir and other antiretroviral classes?

A: Due to its unique mechanism of action, Fostemsavir demonstrates no cross-resistance with other antiretroviral classes [, , , ]. This characteristic makes it an invaluable treatment option for individuals with multidrug-resistant HIV-1 who have limited therapeutic options.

Q14: What are the known side effects of Fostemsavir?

A: While this document focuses on the scientific background and avoids a detailed discussion of side effects, research indicates that Fostemsavir is generally well-tolerated [, , , ]. The most common adverse events reported in clinical trials were nausea, diarrhea, headache, and rash [, , , ]. Notably, no drug-related adverse events leading to treatment discontinuation were observed in the phase 2b trial [].

Q15: Are there any clinically significant drug interactions with Fostemsavir?

A: Co-administration of Fostemsavir with strong CYP3A inducers, such as rifampin, is contraindicated as it can significantly reduce Temsavir exposure and potentially lead to virologic failure [, ]. Dosage adjustments are required for certain HMG-CoA reductase inhibitors and ethinyl estradiol-containing oral contraceptives when co-administered with Fostemsavir [, ].

Q16: What analytical methods are used to quantify Fostemsavir and Temsavir in biological samples?

A: Several analytical methods have been developed and validated for the quantification of Fostemsavir and Temsavir in biological samples. These include high-performance liquid chromatography (HPLC) methods with various detection techniques, such as UV spectrophotometry and tandem mass spectrometry (LC-MS/MS) [, ].

Q17: What are some areas of future research for Fostemsavir?

A17: Future research could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

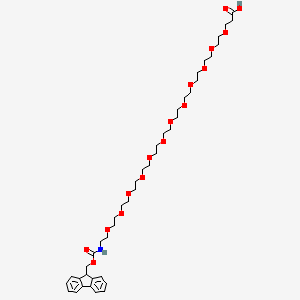

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

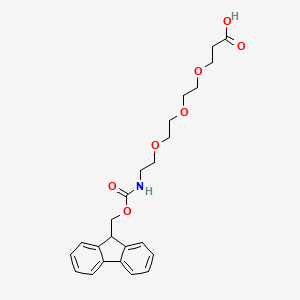

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)